molecular formula C19H28O5 B033749 5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy- CAS No. 19892-42-3

5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy-

Cat. No. B033749
CAS RN: 19892-42-3
M. Wt: 336.4 g/mol
InChI Key: IHVPTRBJWKUCFE-QBCQSLFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy- is a steroid hormone that is commonly known as 6-OHDA. It is a derivative of dopamine and is widely used in scientific research for its ability to selectively destroy dopaminergic neurons.

Scientific Research Applications

Synthesis and Molecular Modeling

  • A study by Numazawa et al. (2002) discussed an improved synthesis method for a compound structurally related to 5beta-Androst-7-en-6-one, focusing on its use as an inhibitor of estrogen synthetase (aromatase). This highlights its potential in the field of estrogen-related research and medical applications (Numazawa, Yamada, Watari, & Ando, 2002).

Microbial Hydroxylation

  • Lobastova et al. (2009) achieved the synthesis of a compound closely related to 5beta-Androst-7-en-6-one via microbial 7alpha-hydroxylation, indicating the role of microbial processes in modifying such compounds, potentially for pharmaceutical applications (Lobastova, Khomutov, Vasiljeva, Lapitskaya, Pivnitsky, & Donova, 2009).

Multi-Hydroxylated Sterol Synthesis

  • Marson et al. (2003) synthesized derivatives from dehydroepiandrosterone, which shares structural similarities with 5beta-Androst-7-en-6-one. This research could be crucial for the development of new steroidal compounds with potential medical applications (Marson, Rioja, Smith, & Behan, 2003).

Steroidal Inhibitors Synthesis

  • Wölfling et al. (2006) synthesized 17beta-dihydrooxazinyl steroids, offering insights into the synthesis of novel steroids which might share properties with 5beta-Androst-7-en-6-one, especially in their potential inhibitory effects on specific enzymes (Wölfling, Oravecz, Ondré, Mernyák, Schneider, Toth, Szécsi, & Julesz, 2006).

Anti-inflammatory Active Steroids

In Vitro Steroid Metabolism

  • Marwah et al. (2006) studied the metabolism of dehydroepiandrosterone and its metabolites in adipocytes, shedding light on how steroids similar to 5beta-Androst-7-en-6-one are metabolized in biological systems, with potential implications for understanding steroid-related metabolic pathways (Marwah, Gomez, Marwah, Ntambi, Fox, & Lardy, 2006).

properties

CAS RN

19892-42-3

Product Name

5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy-

Molecular Formula

C19H28O5

Molecular Weight

336.4 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14R,17S)-2,3,14,17-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C19H28O5/c1-17-9-15(22)14(21)8-12(17)13(20)7-11-10(17)3-5-18(2)16(23)4-6-19(11,18)24/h7,10,12,14-16,21-24H,3-6,8-9H2,1-2H3/t10-,12-,14+,15-,16-,17+,18+,19+/m0/s1

InChI Key

IHVPTRBJWKUCFE-QBCQSLFDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2O)O

SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2O)O

Canonical SMILES

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy-
Reactant of Route 2
5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy-
Reactant of Route 3
5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy-
Reactant of Route 4
5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy-
Reactant of Route 5
5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy-
Reactant of Route 6
5beta-Androst-7-en-6-one, 2beta,3beta,14,17beta-tetrahydroxy-

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